2-(4-Chlorophenyl)benzo[d]oxazol-4-amine 2-(4-Chlorophenyl)benzo[d]oxazol-4-amine
Brand Name: Vulcanchem
CAS No.: 1159527-26-0
VCID: VC3307100
InChI: InChI=1S/C13H9ClN2O/c14-9-6-4-8(5-7-9)13-16-12-10(15)2-1-3-11(12)17-13/h1-7H,15H2
SMILES: C1=CC(=C2C(=C1)OC(=N2)C3=CC=C(C=C3)Cl)N
Molecular Formula: C13H9ClN2O
Molecular Weight: 244.67 g/mol

2-(4-Chlorophenyl)benzo[d]oxazol-4-amine

CAS No.: 1159527-26-0

Cat. No.: VC3307100

Molecular Formula: C13H9ClN2O

Molecular Weight: 244.67 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chlorophenyl)benzo[d]oxazol-4-amine - 1159527-26-0

Specification

CAS No. 1159527-26-0
Molecular Formula C13H9ClN2O
Molecular Weight 244.67 g/mol
IUPAC Name 2-(4-chlorophenyl)-1,3-benzoxazol-4-amine
Standard InChI InChI=1S/C13H9ClN2O/c14-9-6-4-8(5-7-9)13-16-12-10(15)2-1-3-11(12)17-13/h1-7H,15H2
Standard InChI Key QZWOHGHCINIPEA-UHFFFAOYSA-N
SMILES C1=CC(=C2C(=C1)OC(=N2)C3=CC=C(C=C3)Cl)N
Canonical SMILES C1=CC(=C2C(=C1)OC(=N2)C3=CC=C(C=C3)Cl)N

Introduction

Chemical Structure and Properties

Molecular Structure

2-(4-Chlorophenyl)benzo[d]oxazol-4-amine consists of a benzoxazole core structure with two key functional groups: a 4-chlorophenyl moiety at the 2-position and an amine group at the 4-position. The benzoxazole scaffold comprises a fused ring system containing a benzene ring and an oxazole heterocycle. This particular arrangement of substituents distinguishes it from other benzoxazole isomers and confers unique chemical and biological properties to the molecule.

Physicochemical Properties

Based on data from structurally similar compounds, particularly 2-(4-chlorophenyl)benzo[d]oxazol-6-amine, the following physicochemical properties can be estimated for 2-(4-Chlorophenyl)benzo[d]oxazol-4-amine:

Table 1: Physicochemical Properties of 2-(4-Chlorophenyl)benzo[d]oxazol-4-amine

PropertyValue
Molecular FormulaC₁₃H₉ClN₂O
Molecular Weight244.68 g/mol
Exact Mass244.04 g/mol
AppearanceLikely a crystalline solid
SolubilityLikely soluble in organic solvents (DMSO, DMF, chloroform)
Melting PointNot determined experimentally

The molecular structure features multiple hydrogen bond donors and acceptors, which would influence its solubility profile and potential interactions with biological targets. The presence of the chlorine atom on the phenyl ring increases lipophilicity, potentially enhancing membrane permeability in biological systems, while the amine group provides a site for hydrogen bonding interactions .

Synthetic Methodologies

General Approaches to Benzoxazole Synthesis

The literature describes several general methods for synthesizing benzoxazole derivatives that could be adapted for the preparation of 2-(4-Chlorophenyl)benzo[d]oxazol-4-amine. Two primary approaches have been reported for related compounds:

Cyclization of Aminophenols with NCTS

One established method involves the cyclization of appropriately substituted o-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a cyanating agent in the presence of Lewis acids. This approach provides a direct route to various 2-aminobenzoxazoles in good to excellent yields . The general reaction proceeds under reflux conditions in 1,4-dioxane with BF₃·Et₂O as the Lewis acid catalyst .

For the synthesis of 2-(4-Chlorophenyl)benzo[d]oxazol-4-amine, this method would need to be modified using a 3-aminophenol derivative as the starting material and incorporating the 4-chlorophenyl substituent. The reaction would likely involve the following key steps:

  • Formation of the oxazole ring through cyclization

  • Introduction of the 4-chlorophenyl group at the 2-position

  • Preservation or subsequent installation of the amine functionality at the 4-position

Smiles Rearrangement Approach

A second synthetic strategy employs the Smiles rearrangement starting from benzoxazole-2-thiol derivatives. This approach involves activation of the thiol with chloroacetyl chloride followed by reaction with appropriate amines . For 2-(4-Chlorophenyl)benzo[d]oxazol-4-amine, this would require preparation of a suitably substituted benzoxazole-2-thiol intermediate.

The general procedure involves:

  • Treatment of benzoxazole-2-thiol with chloroacetyl chloride

  • Reaction with the desired amine in the presence of a base (typically Et₃N or Cs₂CO₃)

  • Rearrangement to form the target benzoxazole derivative

Specialized Synthetic Routes

For 2-(4-Chlorophenyl)benzo[d]oxazol-4-amine specifically, a three-step synthesis similar to that reported for other benzoxazole derivatives could be employed:

Table 2: Proposed Synthetic Route for 2-(4-Chlorophenyl)benzo[d]oxazol-4-amine

StepReactionConditionsExpected Outcome
1Preparation of benzoxazole-2-thiol derivativeTreatment with bromoacetic acidFormation of key intermediate
2Introduction of 4-chlorophenyl groupCoupling with 4-chlorobenzoic acidInstallation of aryl substituent
3Formation of 4-amino functionalityReduction of nitro precursor or direct aminationTarget compound

This approach is conceptually similar to the synthesis reported for other benzoxazole derivatives with neuroprotective properties . The phosphorus oxychloride-mediated cyclization of appropriate precursors could provide an alternative route to the target compound.

Analytical Characterization

Spectroscopic Analysis

Based on characterization data for related benzoxazole derivatives, the following spectroscopic features would be expected for 2-(4-Chlorophenyl)benzo[d]oxazol-4-amine:

NMR Spectroscopy

The ¹H NMR spectrum would likely show characteristic patterns for the aromatic protons of both the benzoxazole ring and the 4-chlorophenyl substituent. Similar benzoxazole derivatives show aromatic signals in the δ 7.0-8.0 ppm range, with the amine protons appearing as a broad singlet around δ 7.3-7.4 ppm . The exact chemical shifts and coupling patterns would depend on the specific electronic environment created by the substituents.

Table 3: Predicted ¹H NMR Spectral Features

Proton TypeExpected Chemical Shift (ppm)Expected Multiplicity
4-Chlorophenyl7.5-8.0Doublets (AA'BB' pattern)
Benzoxazole ring6.9-7.4Complex pattern
NH₂ group5.0-6.0Broad singlet

Mass Spectrometry

Mass spectrometric analysis would be expected to show a molecular ion peak at m/z 244.04, corresponding to the exact mass of C₁₃H₉ClN₂O. The characteristic isotope pattern of chlorine (³⁵Cl/³⁷Cl) would result in a distinctive M+2 peak at approximately one-third the intensity of the molecular ion peak .

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